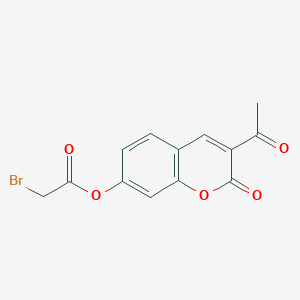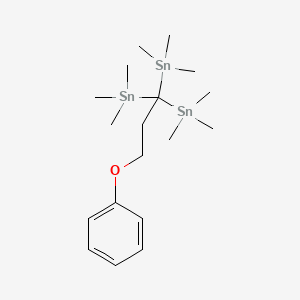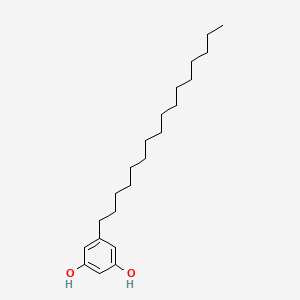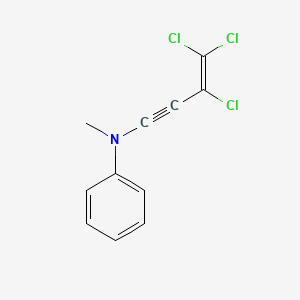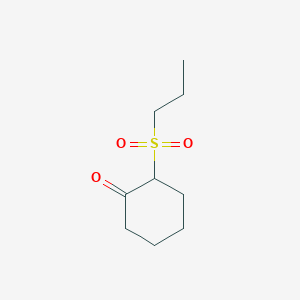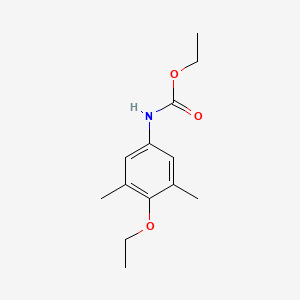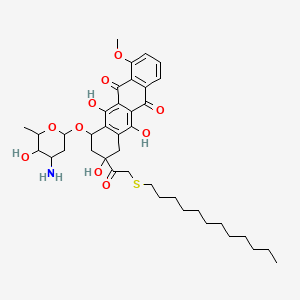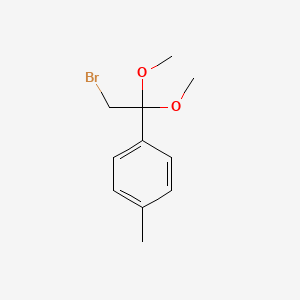
1-(2-Bromo-1,1-dimethoxyethyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1,1-dimethoxyethyl)-4-methylbenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where a bromine atom and two methoxy groups are attached to an ethyl group, which is further connected to a methyl-substituted benzene ring
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-1,1-dimethoxyethyl)-4-methylbenzene typically involves the bromination of 1,1-dimethoxyethyl-4-methylbenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(2-Bromo-1,1-dimethoxyethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl derivative without the bromine substituent.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1,1-dimethoxyethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated organic compounds with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its possible use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, where its specific chemical properties are advantageous
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1,1-dimethoxyethyl)-4-methylbenzene involves its interaction with molecular targets through its bromine and methoxy groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, which are essential for its reactivity and applications. The pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-1,1-dimethoxyethyl)-4-methylbenzene can be compared with similar compounds such as:
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene: This compound has a nitro group instead of a methyl group, which significantly alters its chemical properties and reactivity.
2-(2-Bromo-1,1-dimethoxyethyl)naphthalene: This compound features a naphthalene ring instead of a benzene ring, leading to differences in its chemical behavior and applications.
2-(Benzyloxy)-1-(2-bromo-1,1-dimethoxyethyl)-4-chlorobenzene: The presence of a benzyloxy group and a chlorine atom introduces additional functional groups that can participate in various chemical reactions.
Eigenschaften
CAS-Nummer |
84508-58-7 |
|---|---|
Molekularformel |
C11H15BrO2 |
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
1-(2-bromo-1,1-dimethoxyethyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15BrO2/c1-9-4-6-10(7-5-9)11(8-12,13-2)14-3/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
LNPDYSZOXGKCAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CBr)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-Diethyldibenzo[b,d]furan](/img/structure/B14407334.png)
![8-Methylspiro[4.5]dec-7-en-1-one](/img/structure/B14407336.png)

